molecular formula C10H17NO3S B12742273 10-Bornanesulfonamide, 2-oxo-, (+-)-

10-Bornanesulfonamide, 2-oxo-, (+-)-

Cat. No.: B12742273
M. Wt: 231.31 g/mol
InChI Key: SBLUNABTQYDFJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bornanesulfonamide, 2-oxo-, (±)- typically involves the reaction of camphor with sulfonamide reagents under specific conditions. One common method includes the use of chlorosulfonic acid and ammonia to introduce the sulfonamide group onto the camphor structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

10-Bornanesulfonamide, 2-oxo-, (±)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Bornanesulfonamide, 2-oxo-, (±)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Bornanesulfonamide, 2-oxo-, (±)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Bornanesulfonamide, 2-oxo-, (±)- stands out due to its unique bornane skeleton and the presence of a sulfonamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLUNABTQYDFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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